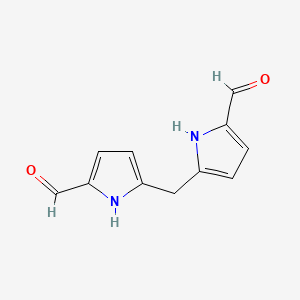

5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde)

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between two pyrrole rings .

Industrial Production Methods

. These suppliers provide the compound for research purposes, indicating that it is produced on a relatively small scale for specialized applications.

化学反応の分析

Types of Reactions

5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

Reduction: The aldehyde groups can be reduced to alcohols.

Substitution: The pyrrole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 5,5’-Methylenebis(1H-pyrrole-2-carboxylic acid)

Reduction: 5,5’-Methylenebis(1H-pyrrole-2-methanol)

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

科学的研究の応用

Synthetic Routes:

- Condensation Reaction: Pyrrole-2-carboxaldehyde + Formaldehyde → 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde)

Industrial Production:

The compound is produced on a relatively small scale for specialized applications, often utilizing optimized synthetic routes to enhance yield and purity.

Chemistry

5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) serves as a crucial building block in the synthesis of complex organic molecules, including porphyrins and other biologically active compounds. Its ability to form stable complexes with metal ions is particularly valuable in catalysis and material science.

Biology

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity: Studies indicate effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Example A | 0.0039 | Staphylococcus aureus |

| Example B | 0.025 | Escherichia coli |

- Antifungal Activity: The compound has also demonstrated antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values between 16.69 to 78.23 µM.

Industry

In industrial applications, 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) is explored for its potential in developing materials with specific electronic or optical properties. Its role in synthesizing advanced materials makes it valuable for research in nanotechnology and organic electronics.

Case Studies

Several studies have highlighted the applications of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde):

-

Synthesis of Porphyrins:

- Researchers have utilized this compound as a precursor in synthesizing porphyrins, which are vital components in biological systems like hemoglobin and chlorophyll. The formation of stable metal complexes with porphyrins has implications in drug delivery systems and photodynamic therapy.

-

Antimicrobial Studies:

- A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde). Results indicated promising antibacterial activity against multiple pathogens, suggesting potential applications in developing new antimicrobial agents.

-

Material Science Innovations:

- Investigations into the optical properties of materials derived from this compound have shown potential for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique electronic characteristics of pyrrole derivatives contribute to advancements in flexible electronics.

作用機序

The mechanism of action of 5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) is primarily related to its ability to form stable complexes with metal ions. This property is crucial in the synthesis of porphyrins, which are essential components of many biological molecules such as hemoglobin and chlorophyll . The compound’s aldehyde groups can also participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

類似化合物との比較

Similar Compounds

Pyrrole-2-carboxaldehyde: A simpler aldehyde derivative of pyrrole.

5-Methyl-1H-pyrrole-2-carboxaldehyde: A methyl-substituted pyrrole aldehyde.

2-Formylpyrrole: Another aldehyde derivative of pyrrole.

Uniqueness

5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) is unique due to the presence of two pyrrole rings connected by a methylene bridge, which allows it to form more complex structures such as porphyrins. This structural feature distinguishes it from simpler pyrrole derivatives and enhances its utility in various scientific research applications.

生物活性

5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) (CAS No. 4511-34-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) consists of two pyrrole rings connected by a methylene bridge with aldehyde functional groups. This structure is significant for its reactivity and ability to interact with various biological targets.

The biological activity of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) and topoisomerase II, leading to reduced inflammation and potential antitumor effects .

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate gene expression and cellular metabolism. It has been observed to alter the expression of genes related to inflammatory responses, thereby reducing pro-inflammatory cytokine production .

The biochemical properties of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) include:

- Stability : The compound exhibits relative stability under laboratory conditions but may degrade over time, affecting its biological efficacy .

- Metabolic Pathways : It interacts with various metabolic enzymes, potentially modulating pathways related to inflammation and cell proliferation .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde):

- In vitro Studies : The compound has been tested against various cancer cell lines, showing significant antiproliferative effects. For example, in melanoma cells (SH-4), it exhibited an IC50 value comparable to established chemotherapeutics like Carboplatin and Temozolomide .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrrole derivatives have been documented to possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Antiproliferative Effects on Melanoma Cells

A study investigated the antiproliferative effects of 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) on human melanoma cells. The results indicated:

- IC50 Value : The compound demonstrated an IC50 value of 44.63 ± 3.51 μM against SH-4 cells.

- Mechanism : It induced apoptosis and caused cell cycle arrest in the S phase, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Activity

Research into the anti-inflammatory properties of pyrrole derivatives revealed that compounds similar to 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) could effectively inhibit COX enzymes. This inhibition leads to decreased production of inflammatory mediators, suggesting a pathway for therapeutic application in inflammatory diseases .

Summary Table of Biological Activities

特性

IUPAC Name |

5-[(5-formyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-6-10-3-1-8(12-10)5-9-2-4-11(7-15)13-9/h1-4,6-7,12-13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHUASRLPMYMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C=O)CC2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400290 | |

| Record name | 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBALDEHYDE) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4511-34-6 | |

| Record name | 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBALDEHYDE) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。